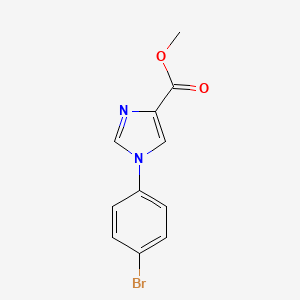

methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC15740777

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O2 |

|---|---|

| Molecular Weight | 281.10 g/mol |

| IUPAC Name | methyl 1-(4-bromophenyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-14(7-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |

| Standard InChI Key | YOWXEIBMWGOTPM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate features an imidazole ring substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a methyl carboxylate moiety. The IUPAC name, methyl 1-(4-bromophenyl)imidazole-4-carboxylate, reflects this substitution pattern. The compound’s canonical SMILES representation is COC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br, illustrating the connectivity of its functional groups.

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.10 g/mol | |

| Density | 1.7±0.1 g/cm³ (analog) | |

| Boiling Point | 461.6±25.0 °C (analog) | |

| LogP (Partition Coefficient) | 2.43 (analog) |

The bromophenyl group enhances lipophilicity, as evidenced by the LogP value, which suggests moderate solubility in organic solvents . The ester group contributes to its reactivity, enabling derivatization into carboxylic acids or amides for further applications .

Synthesis and Characterization

Synthetic Routes

The synthesis of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves cycloaddition reactions. A novel methodology reported by utilizes imidoyl chlorides and ethyl isocyanoacetate under palladium catalysis to construct the imidazole core. For example:

-

Imidoyl Chloride Formation: Reaction of 4-bromoaniline with acyl chlorides yields N-arylbenzimidoyl chlorides.

-

Cycloaddition: The imidoyl chloride reacts with methyl isocyanoacetate in the presence of a base, forming the imidazole ring via a [2+3] cycloaddition mechanism .

This method offers advantages in regioselectivity and yield compared to traditional approaches .

Analytical Characterization

The compound is characterized using:

-

NMR Spectroscopy: and NMR confirm the positions of the bromophenyl and carboxylate groups.

-

Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (, calculated 280.9784 Da) .

-

Chromatography: HPLC purity assessments ensure >95% chemical purity for research applications.

Derivatives and Related Compounds

Carboxylic Acid Analog

Hydrolysis of the methyl ester yields 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid (, MW 267.08 g/mol), which exhibits enhanced hydrogen-bonding capacity for target engagement . Comparative properties include:

| Property | Methyl Ester | Carboxylic Acid |

|---|---|---|

| Solubility | Low in water | Moderate in polar solvents |

| Bioavailability | Improved via ester prodrug | Direct target interaction |

Ethyl Ester Variants

Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate, a positional isomer, highlights the impact of substituent orientation on biological activity. While this compound shows weaker antiviral efficacy, it underscores the structural flexibility of imidazole-based pharmacophores.

Computational and Analytical Studies

Predicted Collision Cross Sections

Ion mobility spectrometry (IMS) data for related compounds predict collision cross sections (CCS) of 152.3–157.8 Ų for adducts like [M+H]+ and [M+Na]+, aiding in metabolite identification .

Density Functional Theory (DFT) Calculations

DFT studies reveal the electron-withdrawing effect of the bromine atom, which polarizes the imidazole ring and enhances electrophilicity at the C-2 position. This property is exploitable in nucleophilic substitution reactions for further derivatization.

Applications in Materials Science

The compound’s rigid aromatic structure and bromine substituent make it a candidate for:

-

Organic Semiconductors: As a building block for π-conjugated polymers.

-

Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Pd, Cu) to create porous materials for gas storage.

Future Perspectives

Further research should focus on:

-

In Vivo Toxicity Studies: To assess safety profiles for therapeutic use.

-

Structure-Activity Relationships (SAR): Systematic modification of the imidazole core to optimize potency.

-

Scale-Up Synthesis: Developing cost-effective routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume